1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)-
Overview
Description
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
A novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde was synthesized by a multistep process . Then Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic 6a-b, tetracyclic 6d and pentacyclic 6c N-heterocycles in excellent yield .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The solvent was vacuum-evaporated, and the residue was purified by flash column chromatography (silica gel 40–60 μm), and a mixture of cyclohexane/EtOAc (9/1 to 7/3, v/v) was used as the eluent, resulting in 6a (1.1 g, 65 %) as a foam .Physical And Chemical Properties Analysis
1H-NMR (600 MHz, CDCl3) δ (ppm) 1.74 (s, 6H, 2xCH3), 5.77 (d, 1H, J = 1.7 Hz, pyrazole H-4), 6.77 (d, 2H, J = 7.5 Hz, aniline H-2, H-6), 7.09–7.16 (m, 4H, pyrazole H-3, aniline H-3, H-4, H-5), 7.36–7.52 (m, 5H, phenyl H-2, H-3, H-4, H-5, H-6), 11.63 (brs, D2O exch., 1H, NH), 12.08 (brs, D2O exch., 1H, NH) . 13C NMR (151 MHz, CDCl3) δ (ppm) 26.46, 27.03, 75.37, 103.43, 104.48, 123.65, 124.30, 127.23, 128.24, 128.88, 129.52, 133.64, 135.24, 138.13, 139.78, 160.55, 166.52, 167.24 .Mechanism of Action
Future Directions
In a recent paper, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst was introduced . This could open up new possibilities for the synthesis of related compounds in the future.
properties
IUPAC Name |
4-phenyl-6-thiomorpholin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S/c17-15-14-12(11-4-2-1-3-5-11)10-13(18-16(14)20-19-15)21-6-8-22-9-7-21/h1-5,10H,6-9H2,(H3,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXZMZUBTVABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=NNC(=C3C(=C2)C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216831 | |
Record name | 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- | |
CAS RN |
66663-63-6 | |
Record name | 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066663636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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